molecular formula C6H7N B073674 N,N-Dideuterioaniline CAS No. 1122-59-4

N,N-Dideuterioaniline

Cat. No.: B073674
CAS No.: 1122-59-4
M. Wt: 95.14 g/mol
InChI Key: PAYRUJLWNCNPSJ-ZSJDYOACSA-N
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Description

N,N-Dideuterioaniline is a deuterated derivative of aniline, where the hydrogen atoms on the nitrogen are replaced with deuterium. This substitution enhances the compound’s stability and alters its physicochemical properties, making it a valuable tool in scientific research. Aniline itself is a widely used chemical in the pharmaceutical, dye, and polymer industries.

Mechanism of Action

Target of Action

It’s important to note that the term ‘target’ is often used to describe the specific molecular entity (protein, rna molecule, etc) that a drug interacts with to initiate a biological response . The mechanism of action (MoA) is often used synonymously with ‘target,’ although some investigators reserve this term to describe the drug’s action at a higher level of biological complexity .

Mode of Action

It’s worth noting that the mode of action of a compound refers to how it interacts with its targets and the resulting changes that occur . This can involve a variety of processes, from inhibiting enzyme activity to modulating cell signaling systems.

Biochemical Pathways

Biochemical pathways refer to a series of chemical reactions occurring within a cell, and a compound can affect these pathways in various ways, leading to downstream effects .

Pharmacokinetics

Pharmacokinetics describes the time course of drug concentrations that are attained in different locations in the body following drug administration . It involves the study of the dynamic changes in absorption, distribution, metabolism, and excretion (ADME) of drugs

Result of Action

The result of a compound’s action often involves changes at the molecular and cellular level, which can include alterations in cell signaling, gene expression, or cellular metabolism .

Action Environment

These factors can include pH, temperature, presence of other molecules, and the specific cellular or tissue environment .

Biochemical Analysis

Cellular Effects

The effects of N,N-Dideuterioaniline on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The precise molecular mechanisms of action of this compound are complex and are currently being studied in detail.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. It interacts with certain transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are of great interest. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dideuterioaniline can be synthesized through the deuteration of aniline. This process involves substituting the hydrogen atoms in aniline with deuterium. The preparation methods can be classified into two types:

    Direct Synthesis with Perdeuterated Reactants: This method uses perdeuterated solvents, reagents, catalysts, and atmosphere, which increases the production cost but affords highly pure deuterides.

    Deuteration of Corresponding Hydrides: This method involves substituting the hydrogen atoms in the corresponding hydrides with deuterium.

Industrial Production Methods: Industrial production of this compound typically involves the direct high-temperature deuteration method, where deuterium gas reacts with aniline at high temperatures. This method is efficient, scalable, and introduces fewer impurities .

Chemical Reactions Analysis

N,N-Dideuterioaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound N-oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.

Major Products:

    This compound N-oxides: Formed through oxidation reactions.

    Deuterated Amines: Formed through reduction reactions.

    Substituted Anilines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N,N-Dideuterioaniline has several scientific research applications:

    Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways of aniline derivatives in biological systems.

    Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

    Industry: Applied in the production of deuterated polymers and dyes, which have enhanced stability and performance.

Comparison with Similar Compounds

N,N-Dideuterioaniline can be compared with other deuterated aniline derivatives, such as:

    N,N-Diethylaniline: A derivative where the hydrogen atoms on the nitrogen are replaced with ethyl groups.

    N,N-Dimethylaniline: A derivative where the hydrogen atoms on the nitrogen are replaced with methyl groups.

Uniqueness: this compound is unique due to its deuterium substitution, which enhances its stability and alters its physicochemical properties. This makes it a valuable tool in scientific research, particularly in studies involving stable isotope-labeled compounds.

Properties

IUPAC Name

N,N-dideuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYRUJLWNCNPSJ-ZSJDYOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70892853
Record name (~2~H_2_)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The procedure of Example I is repeated except that 12.65 g (125 mmoles) of triethylamine is substituted for the pyridine and a mixture of 4.12 g (25 mmoles) of anhydrous copper(II) sulfate and 0.55 g (2.8 mmoles) of anhydrous copper(I) iodide is substituted for the copper(II) chloride. A strong exotherm and a rapid pressure drop of about 1125 psi over the course of a 180 minute residence period is observed. GLC and ALC analyses indicate that 12.56 g (103.7 mmoles) formanilide is formed. Based on aniline as the limiting reagent, a selectivity of 49.3 mole % formanilide at 84.1% aniline conversion is obtained.
Quantity
12.65 g
Type
reactant
Reaction Step One
Quantity
12.56 g
Type
reactant
Reaction Step Two
Quantity
4.12 g
Type
catalyst
Reaction Step Three
Name
copper(I) iodide
Quantity
0.55 g
Type
catalyst
Reaction Step Three
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0 (± 1) mol
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catalyst
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0 (± 1) mol
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solvent
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Yield
84.1%

Synthesis routes and methods II

Procedure details

A mixture of 1-azido-4-nitrobenzene (0.5 g, 3.0 mmol), propargyl bromide (80% in toluene) (0.7 mL, 0.6 mmol) and toluene (3 mL) in a sealed tube was heated to 60° C. for 24 h. The reaction mixture was cooled to room temperature and concentrated to give two inseparable isomers 4-(4-(bromomethyl)-1H-1,2,3-triazol-1-yl)aniline and 445-(bromomethyl)-1H-1,2,3-triazol-1-yl)aniline in a 2/1 ratio (as judged by analytical HPLC analysis) which were hydrogenated to afford a mixture of 4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline and 4-(5-methyl-1H-1,2,3-triazol-1-yl)aniline.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Twenty grams of nitrobenzene and 1.1 grams of iodo (4-iodophenyl) bis(triphenylphosphine)-palladium was placed in a 300 ml. stainless steel rocking autoclave. This was sealed and pressurized with ethylene to 600 psi and heated to 160° C. This temperature was maintained for 17 hours. The autoclave was then cooled and vented. After opening the vessel the reaction mixture was analyzed by gas chromatography. This analysis showed that 6.8 grams of 2-methylquinoline (54.0% efficiency) was obtained together with 0.6 grams of aniline (7.1% efficiency) and 7 grams of unreacted nitrobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iodo (4-iodophenyl) bis(triphenylphosphine)-palladium
Quantity
1.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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Quantity
6.8 g
Type
reactant
Reaction Step Five
Yield
7.1%

Synthesis routes and methods IV

Procedure details

40.9 parts by weight of an isocyanate mixture of which 40% by weight consists of a tolylene diisocyanate mixture (2,4- and 2,6-isomers in a ratio by weight of 65:35%) and 60% by weight of a polyphenyl polymethylene polyisocyanate (viscosity approximately 200 cP at 25° C.). The polyphenyl polymethylene polyisocyanate was obtained by condensing aniline with formaldehyde, followed by phosgenation.
Quantity
0 (± 1) mol
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[Compound]
Name
65
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a vigorously stirred solution of 10.0 grams (0.11 mole) of aniline in 200 ml. of methylene chloride cooled to -78° C. under nitrogen were added by means of a jacketed constant pressure additional funnel 11.7 grams (0.11 mole) of tert.-butyl hypochlorite also cooled to -78° C. This solution was stirred for 10 minutes. The funnel was rinsed with a few ml. of cold methylene chloride and 44 ml. (ca. 5 equivalents) of tetrahydrothiophene was cooled to -78° C., added dropwise to the reaction mixture, and stirred for three hours. In 50 ml. of methanol, 7.0 grams (0.13 mole, 1.2 equivalents) of sodium methoxide were placed in the funnel, cooled, and added quickly to the reaction mixture. The dry-ice/acetone cooling bath was removed and the solution stirred for 2 hours. The reaction was quenched by the addition of 100 ml. of water, the heterogeneous mixture separated, the aqueous layer was extracted two times with 100-ml. portions of methylene chloride. The combined organic layers were washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and filtered. The solvent was removed in vacuo to produce a dark red oil. Fractional distillation of the oil gave 5.03 grams (0.054 mole) of aniline and 6.11 grams (0.034 mole) of 2-(2-tetrahydrothienyl)aniline for a 31% yield based on starting material and a 64% yield based on unrecovered starting material: b.p. 130°-134° C. (0.19 mm), ND26.8 1.6258, IR (neat) 2.92, 3.36, 6.12, 6.70, and 13.40μ, NMR (CCl4)T 7.82 (4H, m), 6.99 (2H, m) 6.06 (2H, s), 5.52 (2H, t), 3.20 (4H, m).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
7 g
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reactant
Reaction Step Four
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solvent
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0 (± 1) mol
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Reaction Step Six

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